molecular formula C21H23N3O B5560017 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone

Cat. No.: B5560017
M. Wt: 333.4 g/mol
InChI Key: WLHLBTZFPGKJJP-MGPUTAFESA-N
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Description

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone is a complex organic compound with a unique structure that combines a hexahydro-pyrrolo-pyrrol moiety with a methylcarbazol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hexahydro-pyrrolo-pyrrol Moiety: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Attachment of the Methylcarbazol Group: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the methylcarbazol group to the ethanone backbone.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may confer specific biological activity.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions may modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]-2-(9-methylcarbazol-3-yl)ethanone
  • 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-3-yl]-2-(9-methylcarbazol-3-yl)ethanone

Uniqueness

What sets 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone apart from similar compounds is its specific structural configuration, which may confer unique biological activity or chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(9-methylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-23-18-5-3-2-4-16(18)17-10-14(6-7-19(17)23)11-21(25)24-9-8-15-12-22-13-20(15)24/h2-7,10,15,20,22H,8-9,11-13H2,1H3/t15-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLBTZFPGKJJP-MGPUTAFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)N3CCC4C3CNC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)CC(=O)N3CC[C@@H]4[C@H]3CNC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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